molecular formula C43H38N2O4 B11558651 4,4'-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-methoxyphenyl)methylidene]aniline}

4,4'-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-methoxyphenyl)methylidene]aniline}

Cat. No.: B11558651
M. Wt: 646.8 g/mol
InChI Key: FUTLJALKZJMLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1-(4-METHOXYPHENYL)-N-(4-{4-[2-(4-{4-[(Z)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)METHANIMINE is a complex organic compound characterized by its multiple aromatic rings and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-METHOXYPHENYL)-N-(4-{4-[2-(4-{4-[(Z)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include methoxybenzaldehyde, phenylhydrazine, and various catalysts to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(4-METHOXYPHENYL)-N-(4-{4-[2-(4-{4-[(Z)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

(Z)-1-(4-METHOXYPHENYL)-N-(4-{4-[2-(4-{4-[(Z)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)METHANIMINE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-1-(4-METHOXYPHENYL)-N-(4-{4-[2-(4-{4-[(Z)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-1-(4-METHOXYPHENYL)-N-(4-{4-[2-(4-{4-[(Z)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)METHANIMINE is unique due to its specific arrangement of methoxy groups and imine bonds, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C43H38N2O4

Molecular Weight

646.8 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[4-[4-[2-[4-[4-[(4-methoxyphenyl)methylideneamino]phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]methanimine

InChI

InChI=1S/C43H38N2O4/c1-43(2,33-9-21-39(22-10-33)48-41-25-13-35(14-26-41)44-29-31-5-17-37(46-3)18-6-31)34-11-23-40(24-12-34)49-42-27-15-36(16-28-42)45-30-32-7-19-38(47-4)20-8-32/h5-30H,1-4H3

InChI Key

FUTLJALKZJMLKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC5=CC=C(C=C5)N=CC6=CC=C(C=C6)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.